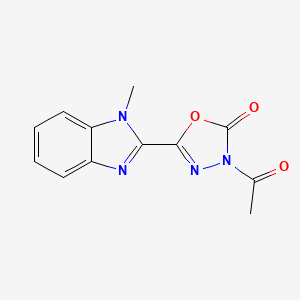
3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole-2-carbohydrazide with acetic anhydride, leading to the formation of the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell proliferation pathways by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.
1,3,4-oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse pharmacological properties.
Uniqueness: 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of both benzimidazole and oxadiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
78620-26-5 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-acetyl-5-(1-methylbenzimidazol-2-yl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C12H10N4O3/c1-7(17)16-12(18)19-11(14-16)10-13-8-5-3-4-6-9(8)15(10)2/h3-6H,1-2H3 |
InChI Key |
UHCVMQXYZAQXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)OC(=N1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)




![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)



![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)

